molecular formula C18H18N4O3S B15087111 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-46-1

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15087111
CAS No.: 478256-46-1
M. Wt: 370.4 g/mol
InChI Key: WINPXFLBGOPDED-YBFXNURJSA-N
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Description

2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (–CH=N) and are known for their wide range of applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves a condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-aminophenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The subsequent oxidative polycondensation process yields the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in its biological activity by forming complexes with metal ions and interacting with biological macromolecules . The pathways involved in its action include inhibition of microbial growth and scavenging of free radicals .

Comparison with Similar Compounds

2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can be compared with other Schiff bases and similar compounds such as:

Properties

CAS No.

478256-46-1

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-3-25-15-10-6-7-12(16(15)23)11-19-22-17(20-21-18(22)26)13-8-4-5-9-14(13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+

InChI Key

WINPXFLBGOPDED-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

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